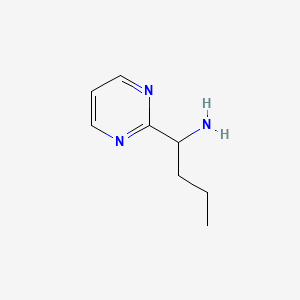

1-(Pyrimidin-2-YL)butan-1-amine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Academia

The study of pyrimidines dates back to the 19th century, with initial discoveries of derivatives like alloxan (B1665706) in the early 1800s. researchgate.net However, the systematic investigation began in earnest in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate. researchgate.net He was also the one to coin the term "pyrimidin" in 1885. researchgate.net A significant milestone was the first laboratory synthesis of barbituric acid from urea (B33335) and malonic acid by Grimaux in 1879. researchgate.net The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Gabriel and Colman. researchgate.net

The evolution of pyrimidine chemistry accelerated with the discovery of its role in nature. The pyrimidine core is fundamental to the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. juniperpublishers.comwjarr.com This biological significance spurred intense research into the synthesis, reactions, and properties of pyrimidine derivatives. researchgate.net Early research focused on understanding the metabolism of these compounds, while later efforts, driven by medicinal chemistry, sought to create synthetic analogues for therapeutic purposes. wjarr.comnih.gov The development of synthetic methods, such as the Biginelli reaction, provided access to a wide diversity of pyrimidine-based compounds, further expanding the field. asianpharmtech.com

Significance of Pyrimidine-Substituted Amines as Fundamental Chemical Scaffolds

Pyrimidine-substituted amines, particularly 2-aminopyrimidines, are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netijpsjournal.com This designation means that the molecular framework has the ability to bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netijpsjournal.com The 2-aminopyrimidine (B69317) structure features a unique arrangement of hydrogen bond donors and acceptors, allowing it to act as a "hinge-binding" motif in many protein kinases, which are crucial targets in cancer therapy. researchgate.netijpsjournal.com

The versatility of this scaffold has led to the development of numerous compounds with a broad spectrum of biological activities. wjarr.comnih.gov Research has demonstrated that derivatives of 2-aminopyrimidine possess anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial properties, among others. juniperpublishers.comwjarr.comijpsjournal.comnih.gov This wide range of activities has cemented the pyrimidine-amine core as a cornerstone in the design of new physiologically active molecules. juniperpublishers.com The ability to easily modify the scaffold at various positions allows chemists to fine-tune the biological activity and properties of the resulting compounds. asianpharmtech.com

Table 1: Reported Biological Activities of Pyrimidine-Amine Scaffolds This table provides a summary of biological activities reported for various pyrimidine-amine derivatives in the scientific literature.

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Derivatives have shown efficacy against various cancer cell lines. Several FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, contain the 2-aminopyrimidine scaffold. | nih.gov |

| Antimicrobial | Broad-spectrum activity against various bacterial and fungal pathogens has been reported. | asianpharmtech.comijpsjournal.com |

| Antiviral | Certain pyrimidine-amine derivatives have demonstrated activity against viruses, including Herpes Simplex Virus. | wjarr.com |

| Anti-inflammatory | The scaffold has been investigated for its potential to inhibit inflammatory pathways. | juniperpublishers.com |

| Antimalarial | The structure is found in antimalarial drugs like Pyrimethamine, which targets the dihydrofolate reductase (DHFR) enzyme in plasmodia. | juniperpublishers.comwjarr.com |

| Antitrypanosomal | Research has shown activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. | researchgate.net |

| β-Glucuronidase Inhibition | Some derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. | nih.govmdpi.com |

Overview of Academic Research Directions for 1-(Pyrimidin-2-YL)butan-1-amine and its Analogues

While the broader class of 2-aminopyrimidine derivatives is extensively studied, specific academic research focusing exclusively on this compound is limited in publicly available literature. The compound is listed in chemical databases such as PubChem (CID 60819345), and its chiral form, (1R)-1-(pyrimidin-2-yl)butan-1-amine, is available from commercial suppliers, indicating its use in research and development. nih.govchiralen.com

The primary research directions for this compound and its close analogues can be inferred from studies on related N-alkyl and C-alkylated 2-aminopyrimidines. The main areas of investigation include:

Synthesis: The synthesis of such compounds can potentially be achieved through methods like the reductive alkylation of 2-aminopyrimidine with butyraldehyde, a classic method reported as early as 1952. sci-hub.in More modern synthetic strategies often involve the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or its derivatives. ajol.info For instance, 2-amino-4,6-diarylpyrimidines are synthesized by condensing chalcones with guanidine carbonate. ajol.info Another common approach is the nucleophilic substitution of a leaving group (e.g., a halogen or methylsulfonyl group) on the pyrimidine ring with an appropriate amine. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A major focus of academic research is to understand how structural modifications affect biological activity. For N-alkylated 2-aminopyrimidine derivatives, studies have shown that the length and nature of the alkyl chain can significantly influence antiproliferative and antibacterial functions. nih.gov For example, in a series of N-alkylated 2-amino-4-aryl-6-pyridopyrimidines, increasing the alkyl chain length was found to enhance anticancer and antibacterial activities, as well as DNA binding affinity. nih.gov

Exploration of Therapeutic Potential: Based on the activities of its analogues, research involving this compound would likely explore its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. nih.govresearchgate.net Studies on closely related structures have identified potent inhibitors of β-glucuronidase and compounds with significant antitrypanosomal and antiplasmodial activity. nih.govresearchgate.net These findings provide a strong rationale for investigating this compound and its derivatives for similar therapeutic applications.

Table 2: Examples of Research on Analogues of this compound This table highlights specific findings for structurally related pyrimidine-amine compounds.

| Analogue Structure/Class | Focus of Research | Key Finding | Reference(s) |

|---|---|---|---|

| N-alkyl 2-amino-4-aryl-6-pyridopyrimidines | Anticancer & Antibacterial Activity | Increasing the length of the N-alkyl chain enhances anti-proliferative and antibacterial functions. | nih.gov |

| 2-Amino-4,6-dichloro-pyrimidine Derivatives | β-Glucuronidase Inhibition | A derivative (compound 24 in the study) showed potent inhibitory activity (IC50 = 2.8 µM), far superior to the standard. | nih.govmdpi.com |

| Guanidine-derived 2-aminopyrimidines | Antitrypanosomal & Antiplasmodial Activity | Compounds featuring the side chain of chloroquine (B1663885) attached to the 2-amino position exhibited good antitrypanosomal activity. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-pyrimidin-2-ylbutan-1-amine |

InChI |

InChI=1S/C8H13N3/c1-2-4-7(9)8-10-5-3-6-11-8/h3,5-7H,2,4,9H2,1H3 |

InChI Key |

KWEJJSPFMFOVOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=NC=CC=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pyrimidin 2 Yl Butan 1 Amine and Its Structural Congeners

Conventional and Modern Synthetic Routes to Pyrimidine-2-yl Amines

The construction of the pyrimidine-2-yl amine framework can be achieved through a variety of synthetic sequences, ranging from traditional multi-step pathways to more streamlined modern condensation reactions.

Multi-step syntheses offer a reliable, albeit often lengthy, route to complex pyrimidine (B1678525) derivatives. A common strategy involves the initial formation of a functionalized pyrimidine ring, which is subsequently elaborated to introduce the desired amine side chain. An illustrative example is the synthesis of pyrimidine-piperazine derivatives, which serve as important structural congeners. researchgate.net

This process often begins with a Claisen-Schmidt condensation to form a chalcone (B49325), which is then cyclized with a reagent like thiourea (B124793) to build the pyrimidine thiol core. researchgate.netnih.gov The thiol group is a versatile handle for further functionalization. It can be methylated to form a methylsulfanyl group, which is an excellent leaving group. researchgate.netnih.gov Subsequent nucleophilic substitution with a piperazine (B1678402) derivative displaces the methylsulfanyl group to yield the final pyrimidine-piperazine product. researchgate.netnih.gov This modular approach allows for diversity by varying the initial chalcone and the N-substituted piperazine used in the final step. researchgate.net

A new series of 1-(2-pyrimidin-2-yl)piperazine derivatives was synthesized for evaluation as potential monoamine oxidase (MAO) inhibitors, highlighting the pharmacological relevance of this scaffold. nih.gov

Table 1: Example of a Multi-step Synthesis via a Piperazine Intermediate

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | 2-Acetylthiophene, Anisaldehyde, 40% KOH (aq) | (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone) nih.gov |

| 2 | Cyclization | Thiourea, KOH | 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol nih.gov |

| 3 | S-Methylation | Methyl iodide, K₂CO₃, DMF | 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine nih.gov |

| 4 | Nucleophilic Substitution | N-phenylpiperazine, KOH, Ethanol (B145695), Reflux | 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine nih.gov |

Condensation reactions represent one of the most fundamental and widely used methods for constructing heterocyclic rings like pyrimidine. The classic and principal synthesis involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon, such as urea (B33335) or amidines. wikipedia.org This approach assembles the pyrimidine ring in a single, efficient step.

Modern variations have expanded the scope and efficiency of these reactions. One protocol describes the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. nih.gov This method involves nucleophilic addition of the nitrile to the activated amide intermediate, followed by annulation to give the pyrimidine product in a single step, often within a few hours. nih.gov Another metal-free approach involves a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine, which proceeds through a dihydropyrimidine (B8664642) intermediate that is subsequently oxidized. researchgate.net The condensation of amidines with chalcones (α,β-unsaturated ketones) is also a documented method for generating substituted pyrimidines. researchgate.net

For the specific synthesis of 1-(pyrimidin-2-yl)butan-1-amine, these condensation strategies could be adapted by selecting appropriate precursors. For instance, using a β-dicarbonyl equivalent with a propyl group adjacent to one carbonyl, or reacting an amidine with an α,β-unsaturated ketone bearing a propyl group at the β-position, would install the necessary butyl side chain, which could then be converted to the target amine.

Catalytic Synthesis Strategies for Pyrimidine-Amine Scaffolds

Catalysis has revolutionized organic synthesis, and the construction of pyrimidine-amines has significantly benefited from these advances. Catalytic methods offer improved efficiency, selectivity, and sustainability compared to stoichiometric approaches.

Transition metals are powerful catalysts for forming the C-N and C-C bonds essential for pyrimidine synthesis. Different metals offer unique catalytic cycles and reactivities.

Iridium Catalysis: A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.org This process is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. acs.org The use of alcohols, which can be derived from biomass, makes this a sustainable and atom-economical approach to creating highly substituted pyrimidines. acs.org

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions. acs.org For instance, Pd-catalyzed reactions have been used to synthesize 5-fluoroalkylated pyrimidine nucleosides from 5-iodo pyrimidine precursors and alkylzinc reagents. acs.org Similarly, palladium-catalyzed cyclization reactions can be employed to construct related heterocyclic systems. rsc.org For the target molecule, a potential route could involve the coupling of 2-chloropyrimidine (B141910) with a suitable organometallic reagent containing the butan-1-amine moiety or a precursor.

Copper and Other Metals: While specific examples of copper-catalyzed annulation for this exact scaffold are less common in the provided context, copper and other transition metals like nickel and iron are broadly used in cross-coupling reactions to form C-N and C-C bonds, representing a wide toolkit for synthetic chemists. acs.org

An analogous enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde has been demonstrated. youtube.com This suggests a viable strategy for the target pyrimidine analog, starting from pyrimidine-2-carboxaldehyde and using an appropriate nucleophile like propylmagnesium bromide in a diastereoselective addition, followed by functional group manipulation to achieve the final amine.

Table 2: Comparison of Selected Transition Metal-Catalyzed Syntheses for Pyrimidine Scaffolds

| Catalyst Type | Reaction Type | Reactants | Key Advantages |

| Iridium-Pincer Complex | Multicomponent Synthesis | Amidines, Alcohols | High regioselectivity, sustainable (uses alcohols), atom-economical. acs.org |

| Palladium/Ligand System | Cross-Coupling/Cyclization | Halo-pyrimidines, Organozinc reagents, Diamines | Broad substrate scope, well-established for C-C and C-N bond formation. acs.orgrsc.org |

Lewis acids and bases are effective catalysts for pyrimidine ring formation, typically by activating one of the reaction partners. A Lewis acid functions by accepting an electron pair from an electrophilic reactant, which enhances its reactivity toward a nucleophile. youtube.com

A novel and efficient synthesis of pyrimidines utilizes samarium chloride (SmCl₃), a Lewis acid, to catalyze the cyclization of β-formyl enamides with urea. organic-chemistry.org The reaction, promoted by microwave irradiation, significantly reduces reaction times and provides high yields of the pyrimidine products. organic-chemistry.org The proposed mechanism involves the Lewis acid activating the carbonyl group, which facilitates the ring-closing step. organic-chemistry.org Similarly, a green, one-pot synthesis of pyrimidines from aldehydes, ketones, and guanidines is catalyzed by a bio-organic zinc complex, Zn(L-proline)₂, which acts as a Lewis acid catalyst in water. researchgate.net

In nature, enzymatic syntheses also rely on this principle. For example, some enzymes use an activated zinc ion as a Lewis acid catalyst to facilitate the addition of water across a C-N bond in the pyrimidine ring during metabolic processes. umich.edu

Many pyrimidine syntheses, particularly condensation reactions like the Biginelli reaction, initially produce partially reduced dihydropyrimidine or tetrahydropyrimidine (B8763341) rings. The final and crucial step is the aromatization of this ring to form the stable pyrimidine system. This is typically achieved through an oxidation or dehydrogenation reaction.

The choice of oxidizing agent is critical, as harsh conditions can lead to side reactions or decomposition. A study on the aromatization of Hantzsch-type dihydropyrimidines found that reagents such as tetrachloro-1,4-benzoquinone (chloranil) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation. clockss.org In some cases, the choice of oxidant can prevent the loss of substituents from the ring during aromatization. clockss.org More recent research has even demonstrated the successful oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, a transformation previously thought to be impossible. mdpi.com

Modern, environmentally friendly methods include electrochemical cross-dehydrogenation aromatization (ECDA), which avoids the need for chemical oxidants altogether. rsc.org The iridium-catalyzed multicomponent synthesis mentioned earlier also incorporates a dehydrogenation step as part of its catalytic cycle to achieve the final aromatic product. acs.org

Table 3: Selected Oxidizing Reagents for the Aromatization of Dihydropyrimidines

| Oxidizing Agent | Abbreviation | Notes |

| Tetrachloro-1,4-benzoquinone | Chloranil | Effective for dehydrogenation of dihydropyrimidines. clockss.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | A powerful oxidant used to prevent loss of C4-substituents during aromatization. clockss.org |

| Chromium Trioxide/Sulfuric Acid | CrO₃/H₂SO₄ | A classic, strong oxidizing agent. clockss.org |

| Potassium Permanganate | KMnO₄ | A common and strong oxidizing agent. clockss.org |

| Electrochemical Oxidation | - | A green chemistry approach that avoids chemical oxidants. rsc.org |

Green Chemistry Approaches in Pyrimidine-Amine Synthesis

The synthesis of pyrimidine derivatives has increasingly benefited from the adoption of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com Key strategies in this domain include the use of alternative energy sources like ultrasound and the implementation of solvent-free reaction conditions. rasayanjournal.co.inresearchgate.net These methods often lead to higher yields, shorter reaction times, and simpler workup procedures, contributing to more sustainable chemical manufacturing. rasayanjournal.co.in

Ultrasound-Driven Reactions:

Ultrasound irradiation has emerged as a significant tool in the synthesis of pyrimidines and their fused derivatives. nih.gov The application of ultrasonic waves in a reaction mixture can lead to acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extreme temperatures and pressures. This phenomenon can enhance reaction rates and yields. nih.govnih.gov

Ultrasound-assisted synthesis has been successfully applied to various pyrimidine-forming reactions, including multicomponent reactions, cyclocondensations, and cycloadditions. nih.gov For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been efficiently achieved under ultrasonic irradiation in an aqueous ethanol medium, highlighting the environmental benefits of this technique. eurjchem.com Similarly, the synthesis of pyrimido[4,5-d]pyrimidines has been demonstrated using ultrasound in water, further emphasizing the potential for green and sustainable protocols. tandfonline.com

A comparative study on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines showed that ultrasound irradiation led to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov This efficiency is a common advantage noted in ultrasound-promoted syntheses of heterocyclic compounds. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidines | Ultrasound | 5-17 min | Excellent | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Conventional Heating | Not specified | Lower than ultrasound | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Ultrasound | Not specified | 87% | tandfonline.com |

| Pyrimido[4,5-d]pyrimidines | Microwave | 5 min | 93% | tandfonline.com |

Solvent-Free Conditions:

Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach minimizes the use of often toxic and volatile organic solvents, reducing environmental impact and simplifying product purification. mdpi.comresearchgate.net

The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a multicomponent reaction under solvent-free conditions, resulting in good yields and short reaction times. mdpi.com Another example is the ammonium (B1175870) iodide-promoted three-component reaction of ketones, ammonium acetate (B1210297), and N,N-dimethylformamide dimethyl acetal (B89532) to produce a range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org These methods showcase the feasibility of constructing complex heterocyclic systems without the need for traditional solvents. mdpi.comorganic-chemistry.org While a specific solvent-free synthesis for this compound is not detailed in the reviewed literature, these examples provide a strong basis for developing such a protocol.

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted pyrimidine derivatives. Achieving high regioselectivity is essential for ensuring the desired biological activity and minimizing the formation of unwanted isomers.

Several strategies have been developed for the regioselective synthesis of substituted pyrimidines. One common approach involves the cyclization of carefully chosen precursors. For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols proceeds with high regioselectivity. organic-chemistry.org

Another powerful technique is the direct functionalization of a pre-existing pyrimidine ring. Nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines are a common method for introducing amine substituents. Studies on 2,4-dichloropyrimidines have shown that nucleophilic attack by amines, such as N-methylpiperazine, is highly regioselective, preferentially occurring at the C-4 position over the C-2 position. researchgate.net This selectivity is crucial for the synthesis of specific isomers of aminopyrimidines.

The synthesis of pyrimidine derivatives can also be achieved through the reaction of β-enaminones with amidines. sphinxsai.com The structure of the enaminone and the reaction conditions can be tuned to control the regiochemical outcome of the cyclization.

For the synthesis of derivatives of this compound, regioselective methods would be paramount. For instance, introducing substituents onto the pyrimidine ring at specific positions (e.g., C-4, C-5, or C-6) would require a regioselective approach. The choice of strategy would depend on the desired substitution pattern and the available starting materials.

Table 2: Examples of Regioselective Synthesis of Pyrimidine Derivatives

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | N-methylpiperazine | C-4 substituted product | High regioselectivity for C-4 | researchgate.net |

| Amidines and Alcohols | Iridium catalyst | Substituted pyrimidines | Regioselective multicomponent synthesis | organic-chemistry.org |

| Chalcones and Guanidine (B92328) hydrochloride | NaOH in ethanol | Unsymmetrical pyrimidines | Cyclization to form the pyrimidine core | nih.gov |

Chemical Reactivity and Derivatization Strategies for 1 Pyrimidin 2 Yl Butan 1 Amine

Functional Group Transformations on the Butyl Amine Moiety

The primary amine of the butyl side chain is a versatile functional group that readily participates in a variety of nucleophilic reactions. Its reactivity is central to many derivatization strategies, allowing for the introduction of new functionalities through acylation, alkylation, and sulfonylation.

Acylation: The primary amine can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide array of substituents.

Alkylation: N-alkylation of the primary amine can be achieved with alkyl halides or through reductive amination with aldehydes or ketones. These methods allow for the synthesis of secondary and tertiary amines, modulating the compound's steric and electronic properties. Direct alkylation can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides. This transformation is significant in medicinal chemistry for introducing groups that can act as hydrogen bond donors and acceptors.

Below is a table illustrating common transformations of the amine moiety.

| Transformation | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-(1-(pyrimidin-2-yl)butyl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-1-(pyrimidin-2-yl)butan-1-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-(pyrimidin-2-yl)butan-1-amine |

| Sulfonylation | Benzenesulfonyl Chloride | N-(1-(pyrimidin-2-yl)butyl)benzenesulfonamide |

Modifications and Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards substitution. growingscience.com This property makes nucleophilic aromatic substitution (SNAr) a more facile process than electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The C4 and C6 positions of the pyrimidine ring are electron-deficient and are the most susceptible to nucleophilic attack, particularly if a good leaving group (such as a halogen) is present at these positions. While the parent compound lacks a leaving group, synthetic strategies often begin with a halogenated pyrimidine which is then coupled with the aminobutane side chain or derivatized post-synthesis. For instance, a 4-chloro-2-substituted pyrimidine can react with various nucleophiles.

Electrophilic Aromatic Substitution: Direct electrophilic attack on the pyrimidine ring is generally difficult due to its electron-poor nature. When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon atom in the ring. growingscience.com Reactions like halogenation (e.g., bromination or chlorination) can be achieved, often requiring forcing conditions or specific catalysts. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for modifying the pyrimidine ring. These reactions typically require prior functionalization of the ring with a halogen or triflate. For example, a 5-bromo-2-(1-aminobutyl)pyrimidine derivative could be coupled with a boronic acid to introduce aryl or heteroaryl substituents at the C5 position. researchgate.net

The table below summarizes potential modifications to the pyrimidine ring.

| Reaction Type | Position(s) | Reagent Example | Potential Product Structure |

| Electrophilic Halogenation | C5 | N-Bromosuccinimide (NBS) | 5-bromo-2-(1-aminobutyl)pyrimidine |

| Nucleophilic Substitution | C4/C6 (on a chloro-precursor) | Ammonia (B1221849) | 4-amino-2-(1-aminobutyl)pyrimidine |

| Suzuki Coupling | C5 (on a bromo-derivative) | Phenylboronic acid, Pd catalyst | 5-phenyl-2-(1-aminobutyl)pyrimidine |

Formation of Fused Heterocyclic Systems Involving Pyrimidine-Amine Scaffolds

The 2-aminopyrimidine (B69317) motif is a well-established precursor for the synthesis of a variety of fused heterocyclic systems, which are prevalent in medicinal chemistry. These reactions typically involve cyclocondensation where the ring nitrogens and an adjacent functional group participate in ring closure.

While 1-(pyrimidin-2-yl)butan-1-amine does not have a free amino group directly on the ring, it can be chemically modified to create precursors for such cyclizations. For example, introducing a reactive group at the C5 position (e.g., a formyl or cyano group) alongside the existing 2-substituent can set the stage for annulation reactions. nih.gov

Common fused systems derived from pyrimidine precursors include:

Pyridopyrimidines: Formed by cyclocondensation reactions involving an aminopyrimidine and a 1,3-dicarbonyl compound or its equivalent. nih.gov

Thienopyrimidines: Can be synthesized from aminopyrimidines through reactions with α-haloketones followed by cyclization. growingscience.com

Pyrazolopyrimidines and Triazolopyrimidines: Often synthesized from hydrazino- or amino-substituted pyrimidines reacting with appropriate cyclizing agents. nih.gov

A general strategy involves a multi-step sequence where this compound is first functionalized at the C5 position, followed by a cyclocondensation reaction to build the new fused ring.

| Target Fused System | Required Precursor Functionalization | Typical Cyclizing Reagent |

| Pyrido[2,3-d]pyrimidine (B1209978) | Amino group at C4, Formyl group at C5 | Active methylene (B1212753) compound (e.g., malononitrile) |

| Thieno[2,3-d]pyrimidine | Amino group at C2, Thiol group at C4 | α-Halocarbonyl compound |

| Pyrazolo[3,4-d]pyrimidine | Hydrazino group at C4, Carbonyl group at C5 | Acid/base catalyst for intramolecular cyclization |

Strategies for Chemical Conjugation and Linker Integration

The primary amine on the butyl side chain serves as an excellent attachment point for chemical linkers, facilitating the conjugation of this compound to other molecules of interest, such as peptides, fluorescent tags, or pharmacophores. This is a key strategy in the development of probes, diagnostic agents, and complex drug molecules like Proteolysis Targeting Chimeras (PROTACs).

The conjugation process typically involves two steps:

Linker Attachment: An aliphatic or other functional linker containing a reactive group (e.g., a carboxylic acid, NHS ester, or alkyne) is covalently attached to the primary amine via amide bond formation or other stable linkages. broadpharm.com

Conjugation to Target Molecule: The other end of the linker, bearing a second reactive group, is then used to attach the entire pyrimidine-linker construct to the desired molecule.

A variety of bifunctional linkers are commercially available, offering different lengths, flexibilities, and reactive ends to suit the specific application. broadpharm.com For example, an amine-reactive linker with a terminal alkyne group can be attached to this compound, and the resulting alkyne-functionalized molecule can then be conjugated to an azide-containing biomolecule via a copper-catalyzed "click" reaction (CuAAC).

| Linker Type | Reactive Group (for Amine) | Reactive Group (for Target) | Conjugation Chemistry Example |

| Amine-to-Thiol | NHS Ester | Maleimide | Amide bond formation, then Michael addition |

| Amine-to-Azide | Carboxylic Acid (with EDC/NHS) | Alkyne | Amide bond formation, then CuAAC |

| Aliphatic Diamine | N/A (acts as linker itself) | Amine | Reductive amination with an aldehyde on target |

Mechanistic Investigations of Chemical Transformations Involving 1 Pyrimidin 2 Yl Butan 1 Amine

Reaction Pathways and Intermediate Characterization in Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives, including structures analogous to 1-(pyrimidin-2-yl)butan-1-amine, often proceeds through multicomponent reactions where reaction pathways and intermediates are crucial for determining the final product.

One common pathway is the condensation reaction. For instance, the synthesis of N-arylpyrimidin-2-amines is often achieved by the condensation of substituted guanidines with enones. nih.gov However, this method's utility is limited by the availability of appropriately substituted guanidines. nih.gov

A more versatile approach involves metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines and aryl bromides. nih.gov The reaction pathway involves the palladium catalyst, a phosphine (B1218219) ligand like xantphos, and a base. nih.gov

In multicomponent syntheses, such as the three-component coupling of an enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) catalyzed by ZnCl₂, various 4,5-disubstituted pyrimidines can be formed. ijper.org The reaction likely proceeds through the formation of an intermediate from the enamine and orthoester, which is then cyclized with ammonia (B1221849) from ammonium acetate. The characterization of such intermediates can be performed using techniques like column chromatography followed by spectroscopic analysis (IR, NMR, Mass Spectrometry). ijper.org

A plausible mechanistic pathway for the formation of a pyrimidine ring can involve a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. researchgate.net For example, the reaction of an aldehyde with malononitrile (B47326) can form a Michael acceptor. This intermediate then reacts with a nucleophile like barbituric acid via a Michael addition, leading to an intermediate that cyclizes and tautomerizes to the final pyrimidine product. researchgate.net The characterization of tautomeric intermediates is often confirmed by NMR and mass spectrometry, which can show distinct signals for different tautomeric forms. researchgate.net

The study of reaction pathways in mixtures of catechols and primary amines reveals that product formation is rapid and complex, proceeding through pathways like aryloxyl-phenol coupling and Michael-type additions, with a smaller fraction forming via Schiff base reactions. researchgate.net These findings highlight the diverse potential pathways available in reactions involving amine functionalities.

Kinetic and Thermodynamic Aspects of Amine Reactions

The kinetics and thermodynamics of reactions involving amines are fundamental to understanding their reactivity and predicting product formation. In the synthesis of pyrimidine derivatives, factors such as the electronic nature of substituents can significantly influence reaction rates and yields. For example, in piperidine-catalyzed reactions of amidines to form 6-aminopyrimidine compounds, amidines with electron-donating substituents on an aryl ring show higher yields compared to those with electron-withdrawing groups, suggesting electronic effects on the reaction kinetics. mdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), provide insight into the thermodynamic stability of different isomers and reaction intermediates. jchemrev.com For instance, by calculating the relative Gibbs free energy, researchers can determine which isomers are more thermodynamically favorable. jchemrev.com Such calculations have shown that in certain cyclization reactions leading to triazolopyrimidine derivatives, one set of isomers can be more thermodynamically stable than another. jchemrev.com

The stability of pyrimidine derivatives can also be assessed through thermogravimetric analysis (TGA), which provides information on their thermal decomposition. nih.gov The thermodynamic parameters derived from TGA can elucidate the stability and decomposition mechanisms of these compounds. nih.gov Furthermore, DFT calculations can reveal that a high dipole moment in a molecule may indicate high reactivity with its surroundings. nih.gov

The table below shows an example of thermodynamic parameters calculated for synthesized triazolo pyrimidine derivatives, illustrating how such data is used to evaluate molecular stability.

| Parameter | Value | Reference |

| Relative Gibbs Free Energy | (6a-e) compounds are more thermodynamically favorable than (8a-e) | jchemrev.com |

| Dipole Moment (Compound 1a) | 8.28 D | nih.gov |

| This table is interactive. Users can sort and filter the data. |

Role of Catalysts in Reaction Mechanism Elucidation

Catalysts are essential in many synthetic routes to pyrimidine derivatives, and studying their role is key to elucidating reaction mechanisms. Various catalysts, from simple metal salts to complex organometallic compounds and heterogeneous nanocatalysts, are employed.

Homogeneous Catalysis: Palladium complexes are widely used in cross-coupling reactions like the Buchwald-Hartwig amination for forming C-N bonds. nih.gov In these reactions, the catalyst, in conjunction with a ligand and a base, facilitates the oxidative addition of an aryl halide, followed by coordination of the amine and reductive elimination of the product. The choice of ligand (e.g., xantphos) is critical for the reaction's success. nih.gov Similarly, copper-catalyzed cyclization reactions of ketones with nitriles or α,β-unsaturated ketoximes with activated nitriles provide efficient routes to pyrimidines. organic-chemistry.org Mechanistic investigations suggest these reactions proceed via a cascade of steps, including oxidative dehydrogenation and annulation. organic-chemistry.org

The presence of a catalyst can fundamentally alter the reaction pathway. In a study on imine hydrolysis, a palladium catalyst was found to be crucial. mdpi.com The proposed mechanism involves the association of the Suzuki coupling product with the palladium catalyst via the pyridine (B92270) ring, which increases the polarity of the imine (C=N) bond and facilitates nucleophilic attack by water, leading to hydrolysis. mdpi.com In the absence of the catalyst, no hydrolysis occurs. mdpi.com

Heterogeneous Catalysis: From a green chemistry perspective, heterogeneous catalysts are advantageous due to their ease of separation and reusability. rasayanjournal.co.in Nano-catalysts, such as copper-doped or nickel-doped TiO₂, have been used for synthesizing 2-arylpyrido[2,3-d]pyrimidines. rsc.org These catalysts enable the formation of the pyrimidine ring under ambient conditions, likely through surface-mediated condensation and cyclization steps. rsc.org Other heterogeneous catalysts like nano-MgO have been effective in multicomponent reactions to produce tetrahydropyrido[2,3-d]pyrimidine analogs in water, highlighting an environmentally benign approach. rsc.org

The table below summarizes various catalysts used in pyrimidine synthesis and their proposed roles.

| Catalyst | Reaction Type | Proposed Role | Reference |

| Dichlorobis(triphenylphosphine)Pd(II) / xantphos | Buchwald-Hartwig Amination | Facilitates C-N bond formation via oxidative addition/reductive elimination cycle. | nih.gov |

| ZnCl₂ | Three-component coupling | Lewis acid catalysis to activate substrates for condensation and cyclization. | ijper.orgorganic-chemistry.org |

| Copper salts | Cyclization/Annulation | Catalyzes oxidative dehydrogenation and annulation cascade reactions. | organic-chemistry.org |

| Piperidine | Condensation/Cyclization | Acts as a base and nucleophilic catalyst in the formation of aminopyrimidines. | mdpi.com |

| Nano-MgO | Multicomponent Reaction | Serves as a solid base catalyst, enhancing reaction efficiency and facilitating product workup. | rsc.org |

| Cu-doped TiO₂ nanoparticles | Cyclization | Enables pyrimidine ring formation via C-C and C-N bond formation under ultrasonic irradiation. | rsc.org |

| This table is interactive. Users can sort and filter the data. |

Theoretical Mechanistic Studies (e.g., Density Functional Theory (DFT) computations of transition states)

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of pyrimidine derivatives at a molecular level. These studies provide insights into geometric structures, electronic properties, and the energetics of reaction pathways, including the characterization of transition states.

DFT calculations are widely used to optimize molecular geometries and calculate various quantum chemical parameters that correlate with reactivity. ijcce.ac.irwjarr.com For example, the energies of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO) are critical. A high E HOMO value suggests a good electron donor, while a low E LUMO value indicates a good electron acceptor. wjarr.com The energy gap (ΔE = E LUMO - E HOMO) is an indicator of kinetic stability; a smaller gap implies higher chemical reactivity. wjarr.com

In a comparative study, three pyrimidine derivatives were shown to have a smaller energy gap (3.63–3.88 eV) compared to ibuprofen (B1674241) (6.03 eV), indicating their higher chemical reactivity. wjarr.com These calculations help in understanding and predicting the biological or chemical activity of newly synthesized compounds.

DFT can also be used to explore reaction mechanisms by mapping the potential energy surface and identifying transition states. For instance, the mechanism of palladium-catalyzed imine hydrolysis was supported by DFT calculations, which provided insight into how the catalyst's interaction with the molecule facilitates the hydrolytic cleavage. mdpi.com Time-Dependent DFT (TD-DFT) is employed to predict spectroscopic properties, such as UV-vis spectra, which can be compared with experimental data to validate the computed structures and electronic transitions. jchemrev.comjchemrev.com

The table below presents key global molecular reactivity parameters calculated using DFT for several pyrimidine derivatives, demonstrating the type of data generated in theoretical studies.

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |

| DMPN | -5.46 | -1.59 | 3.88 | 1.94 | 3.20 | wjarr.com |

| DMPO | -5.57 | -1.94 | 3.63 | 1.81 | 3.88 | wjarr.com |

| DMPS | -5.49 | -1.78 | 3.71 | 1.85 | 3.51 | wjarr.com |

| Ibuprofen (Reference) | -7.36 | -1.33 | 6.03 | 3.02 | 2.64 | wjarr.com |

| This table is interactive. Users can sort and filter the data. |

These theoretical studies, while often performed on analogous systems, provide a robust framework for predicting and understanding the mechanistic details of chemical transformations involving this compound. nih.govjchemrev.com

Computational Chemistry and in Silico Studies of 1 Pyrimidin 2 Yl Butan 1 Amine Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a cornerstone for understanding the three-dimensional structure and conformational preferences of 1-(pyrimidin-2-yl)butan-1-amine derivatives. The flexibility of the butylamine (B146782) side chain allows the molecule to adopt various conformations, which can significantly influence its interaction with biological targets. bohrium.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. DFT calculations provide valuable insights into the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. wjarr.com For pyrimidine-amine derivatives, DFT studies have been instrumental in understanding their stability, reactivity, and potential as therapeutic agents. wjarr.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller energy gap suggests higher reactivity. wjarr.com Studies on various pyrimidine (B1678525) derivatives have shown that modifications to the pyrimidine ring or the amine side chain can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. acs.org

The following table summarizes the global reactivity parameters calculated for some pyrimidine derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory:

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| DMPN | -5.57 | -1.94 | 3.63 |

| DMPO | -5.46 | -1.59 | 3.87 |

| DMPS | -5.50 | -1.62 | 3.88 |

| Ibuprofen (B1674241) | -7.10 | -1.07 | 6.03 |

| Data sourced from a study on the reactivity of pyrimidine derivatives. wjarr.com |

These calculations reveal that the pyrimidine derivatives possess a smaller energy gap compared to ibuprofen, indicating their higher chemical reactivity. wjarr.com

Quantum Chemical Calculations for Molecular Energies and Properties

Quantum chemical calculations, including DFT, are essential for determining the molecular energies and various physicochemical properties of this compound and its analogs. These calculations can predict properties such as dipole moment, electronegativity, chemical hardness, and softness, which are crucial for understanding intermolecular interactions and reaction mechanisms. rsc.orggazi.edu.tr

For example, the study of N-(pyrimidyl)-ω-amino acids using DFT has provided insights into the formation of supramolecular structures through hydrogen bonding. rsc.org The analysis of molecular electrostatic potential (MEP) surfaces helps to identify the electron-rich and electron-deficient regions of a molecule, which are key to understanding noncovalent interactions. rsc.org

In Silico Design and Virtual Screening Methodologies for Pyrimidine-Amine Analogues

In silico design and virtual screening are powerful computational techniques used to identify promising new drug candidates from large libraries of virtual compounds. nih.govresearchgate.netnih.gov These methods are particularly valuable for designing novel pyrimidine-amine analogues with desired biological activities. nih.govresearchgate.netresearchgate.net

The process often begins with the creation of a virtual library of pyrimidine-amine derivatives. These compounds are then computationally screened against a specific biological target, such as an enzyme or receptor, to predict their binding affinity and potential activity. nih.govresearchgate.net This virtual screening approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov For instance, virtual screening of pyrido[2,3-d]pyrimidine (B1209978) databases has led to the identification of novel inhibitors for specific biological targets. nih.govresearchgate.net

Computational Approaches to Ligand-Receptor Binding Modes and Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.nettandfonline.com This method is extensively used to study the binding modes and interactions of pyrimidine-amine derivatives with their biological targets. nih.govresearchgate.nettandfonline.comnih.gov

Docking studies provide detailed information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netnih.gov For example, docking studies of amino-pyrimidines with cancer-related kinases have revealed strong binding affinities and identified key amino acid residues involved in the interaction. researchgate.nettandfonline.com These insights are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. researchgate.nettandfonline.comacs.orgnih.gov The root-mean-square deviation (RMSD) is a parameter used to assess the success of a docking pose, with values less than 2.0 Å generally considered successful. nih.gov

The following table presents docking scores and interaction data for selected pyrimidine derivatives with target proteins:

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 2a | IGF1R (1P4O) | - | - |

| 2f | IGF1R (1P4O) | - | - |

| 2c | EGFR (3P0Y) | - | - |

| 7c | SARS-CoV-2 Mpro | -8.4 | - |

| 7d | SARS-CoV-2 Mpro | -8.3 | - |

| 7e | SARS-CoV-2 Mpro | -8.5 | - |

| Data compiled from various molecular docking studies on pyrimidine derivatives. researchgate.netmdpi.com |

Spectroscopic and Advanced Characterization Methodologies for 1 Pyrimidin 2 Yl Butan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Pyrimidin-2-YL)butan-1-amine and its analogs. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons in its structure. The aromatic protons on the pyrimidine (B1678525) ring typically appear in the downfield region, while the aliphatic protons of the butyl chain and the amine group are found in the upfield region. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide valuable information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are distinct from those in the butyl side chain. For instance, the carbon atoms of the pyrimidine ring directly bonded to nitrogen atoms will resonate at a different frequency compared to the other ring carbons. rsc.org

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for a complete assignment of all proton and carbon signals, thereby confirming the molecular structure. beilstein-journals.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 8.5 - 8.8 (d) | 157 - 160 |

| Pyrimidine-H | 7.0 - 7.2 (t) | 118 - 120 |

| Methine-H (CH-N) | 4.5 - 4.8 (t) | 55 - 60 |

| Methylene-H (CH₂) | 1.6 - 2.0 (m) | 35 - 40 |

| Methylene-H (CH₂) | 1.3 - 1.5 (m) | 18 - 22 |

| Methyl-H (CH₃) | 0.8 - 1.0 (t) | 13 - 15 |

| Amine-H (NH₂) | 1.5 - 2.5 (s, broad) | N/A |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet, s=singlet.

Infrared (IR) and Mass Spectrometry (MS) Techniques in Structural Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the alkyl chain and the pyrimidine ring, and C=N and C=C stretching vibrations within the pyrimidine ring. youtube.com Specifically, primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. youtube.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. youtube.com The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, can offer valuable clues about its structure. For instance, cleavage of the butyl chain or fragmentation of the pyrimidine ring would produce characteristic fragment ions. High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

Interactive Data Table: Expected IR Absorption Bands and Mass Spectrometric Fragments for this compound

| Technique | Expected Feature | Typical Range/Value | Structural Interpretation |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Primary amine (NH₂) |

| IR Spectroscopy | C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Pyrimidine ring C-H |

| IR Spectroscopy | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | Butyl chain C-H |

| IR Spectroscopy | C=N and C=C Stretch | 1400-1600 cm⁻¹ | Pyrimidine ring vibrations |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 151.21 | Molecular weight of the compound |

| Mass Spectrometry | Fragment Ion | m/z = 122 | Loss of an ethyl group ([M-C₂H₅]⁺) |

| Mass Spectrometry | Fragment Ion | m/z = 95 | Pyrimidine ring fragment |

Note: m/z stands for the mass-to-charge ratio.

Elemental Analysis and Purity Assessment Methods

Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound, providing a crucial measure of its purity. rsc.org This method determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₈H₁₃N₃). nih.gov A close agreement between the experimental and theoretical values, typically within a ±0.4% deviation, is a strong indicator of the compound's purity. nih.gov

In addition to elemental analysis, other chromatographic techniques are commonly employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for separating the target compound from any impurities, starting materials, or by-products. By using a suitable stationary and mobile phase, a chromatogram is generated where the main peak corresponds to this compound, and any smaller peaks indicate the presence of impurities. The purity is often expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method used for monitoring the progress of a reaction and for a preliminary assessment of purity. A single spot on the TLC plate after development suggests a relatively pure compound.

Interactive Data Table: Theoretical vs. Expected Experimental Elemental Analysis for this compound (C₈H₁₃N₃)

| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

| Carbon (C) | 63.54 | 63.14 - 63.94 |

| Hydrogen (H) | 8.67 | 8.27 - 9.07 |

| Nitrogen (N) | 27.79 | 27.39 - 28.19 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in the solid state. nih.gov For this compound or its derivatives that can be obtained as single crystals, this method can definitively determine the molecular structure, including bond lengths, bond angles, and conformational details. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. The crystal structure reveals not only the intramolecular features but also the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. researchgate.net This information is invaluable for understanding the physical properties of the compound in its solid form. While obtaining suitable crystals can be a challenge, the detailed structural insights provided by X-ray crystallography are unparalleled. mdpi.com

Structure Activity Relationship Sar Investigations for Pyrimidine Amine Analogues

Systematic Design of Analogues for SAR Studies

The systematic design of pyrimidine-amine analogues is fundamental to understanding their structure-activity relationships. This process involves the strategic modification of the core pyrimidine-amine scaffold to probe the chemical space and identify key structural features responsible for biological activity. The synthesis of these derivatives often begins with a core heterocyclic structure, which is then elaborated through various chemical reactions.

A common strategy involves the condensation of substituted chalcones with guanidine (B92328) hydrochloride, urea (B33335), or thiourea (B124793) in a methanolic solvent to form the final pyrimidine (B1678525) derivatives nih.gov. Another approach starts with 2-amino-4,6-dichloropyrimidine, which reacts with various amines under solvent-free conditions to yield a library of 2-aminopyrimidine (B69317) derivatives mdpi.com. Similarly, substituted 7-hydroxy- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidines can be synthesized and then chlorinated, followed by treatment with substituted amines to generate a diverse set of analogues nih.gov. These synthetic methodologies allow for the introduction of a wide array of substituents at various positions on the pyrimidine ring and the amine functional group, facilitating a thorough investigation of SAR.

The design process is often guided by a desire to explore how different physicochemical properties, such as electronics, sterics, and lipophilicity, impact the compound's interaction with its biological target. For instance, analogues may be designed to include electron-withdrawing or electron-donating groups, bulky or compact substituents, and hydrophilic or hydrophobic moieties to systematically evaluate their effects on potency and selectivity nih.govacs.org.

Influence of Substituent Variations on Molecular Interactions and Selectivity

Variations in substituents on the pyrimidine-amine scaffold have a profound impact on the molecule's biological activity, molecular interactions, and selectivity. SAR studies have revealed several key trends.

The electronic nature of substituents is a critical determinant of activity. For example, in a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives, the presence of electron-withdrawing groups like chloro (-Cl) on the benzylidene portion was found to enhance antimicrobial activity against various bacterial and fungal strains nih.gov. This suggests that reducing the electron density at specific positions on the scaffold can promote favorable interactions with the target enzyme or receptor.

Furthermore, the nature of the substituent influences the types of molecular interactions formed. Hydrophilic or polar functionalities can form hydrogen bonds with key residues in the active site. For instance, in a series of 2-aminopyrimidine derivatives, an amine group attached to the pyrimidine ring was observed to form a hydrogen bond with Leu361, while a hydroxyl group on a Tyr472 residue formed hydrogen bonds with the nitrogen and amine groups of the pyrimidine ring mdpi.com. The introduction of hydrophobic groups can lead to favorable van der Waals or hydrophobic interactions, as seen with a substituted benzene (B151609) ring forming interactions with Val446 and Tyr472 mdpi.com. These specific interactions are crucial for the high-affinity binding and selectivity of the inhibitor.

The following table summarizes the observed influence of specific substituent variations on the activity of pyrimidine-amine analogues.

| Scaffold Position | Substituent Type | Observed Effect | Reference |

| Benzylidene portion | Electron-withdrawing group (e.g., -Cl) | Improved antimicrobial activity | nih.gov |

| Benzylidene portion | Electron-withdrawing group (e.g., -Br) | Improved antifungal activity | nih.gov |

| Phenyl ring para-position | Large 5- or 6-membered rings | Strongly disfavored; reduced potency | nih.gov |

| Amine on pyrimidine ring | Amine functionality | Hydrogen bonding with active site residues | mdpi.com |

| Substituted benzene ring | Hydrophobic groups | Hydrophobic interactions with active site residues | mdpi.com |

Computational Methods in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are indispensable tools for analyzing the SAR of pyrimidine-amine analogues. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. These models provide valuable insights for drug design and optimization nih.gov.

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can include parameters related to aromaticity (A_Ar), the number of double bonds (B_Dou), positive partial surface area (P. V_P), and negative partial surface area (Q. V_N) tandfonline.com. Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a predictive model tandfonline.comnih.gov. For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors showed high correlation coefficients (R²) of 0.889 for an MLR model and 0.998 for an ANN model, indicating strong predictive power nih.gov.

The table below presents key statistical parameters from QSAR studies on pyrimidine derivatives.

| Study Focus | Model Type | R² (Coefficient of Determination) | Q² (Cross-validation R²) | Reference |

| JAK3 Inhibitors | MLR | 0.89 | 0.65 | tandfonline.com |

| JAK3 Inhibitors | ANN | 0.95 | - | tandfonline.com |

| VEGFR-2 Inhibitors | MLR | 0.889 | - | nih.gov |

| VEGFR-2 Inhibitors | ANN | 0.998 | >MLR model | nih.gov |

| Antileishmanial Agents | MLR | 0.824 | - | researchgate.net |

| Antileishmanial Agents | MNLR | 0.870 | - | researchgate.net |

Pharmacophore Modeling and Chemical Lead Optimization Strategies

Pharmacophore modeling and lead optimization are critical final steps in the development of potent and selective pyrimidine-amine-based drug candidates. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

These models can be generated based on the structure of the target's binding site or a set of known active ligands nih.gov. For pyrido[2,3-d]pyrimidine (B1209978) derivatives, structure-based pharmacophore mapping was used to design novel inhibitors that could stabilize the inactive conformation of the target enzyme, human thymidylate synthase nih.gov. This approach allows for the virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active patsnap.com.

Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties patsnap.comcriver.com. This is an iterative process of designing, synthesizing, and testing new analogues based on SAR data and computational models patsnap.com.

Key lead optimization strategies for pyrimidine-amine analogues include:

Bioisosteric Replacement : Substituting a functional group with another that has similar physical or chemical properties to improve activity or reduce toxicity. For example, replacing a carbonyl group with an amino group was explored to improve solubility, although in one case it led to a significant decrease in activity acs.org.

Conformational Constraint : Restricting the flexibility of a molecule to lock it into its bioactive conformation. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine scaffold increased inhibitory potency threefold in a series of pyrimidine-4-carboxamides researchgate.net.

Scaffold Hopping : Modifying the core structure of the molecule while retaining the key pharmacophoric features. This can lead to novel chemical series with improved properties patsnap.com.

Systematic Modification : As seen with 5-phenylpyrazolopyrimidinone, systematic changes at different positions (R2 and R4) led to the discovery of an analogue with higher in vitro potency and better metabolic stability acs.org.

Through these combined computational and synthetic efforts, lead compounds can be refined into preclinical candidates with desirable therapeutic characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.